
7-Methoxyflavone
Overview
Description
7-Methoxyflavone is a naturally occurring flavonoid compound with the molecular formula C₁₆H₁₂O₃ and a molecular weight of 252.26 g/mol . It is known for its various biological activities and is found in several plant species, including Zornia brasiliensis . This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyflavone typically involves the cyclization of appropriate chalcones. One common method is the Oxa-Michael addition reaction, where 2’,4’-dihydroxy-4-methoxychalcone is cyclized using sulfuric acid as a catalyst in ethanol . This method is efficient and yields the desired flavone structure.
Industrial Production Methods: Industrial production of this compound can be achieved through the reaction of methoxyflavonoid with benzoyl chloride. This method is advantageous as it simplifies the preparation process, reduces product loss, and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce this compound.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of acylated flavones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methoxyflavone involves several molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by generating reactive oxygen species, leading to mitochondrial membrane perturbation and activation of caspase-3.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antioxidant Activity: Scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
7-Methoxyflavone is structurally related to several other methoxyflavones, including:
5-Hydroxy-7-Methoxyflavone: Known for its anti-inflammatory and anticancer properties.
3,7-Dimethoxyflavone: Exhibits significant inhibitory activity against calcium-mediated cell-cycle regulation.
3,5,7-Trimethoxyflavone: Demonstrates anti-melanogenic activity.
Uniqueness: this compound stands out due to its potent peripheral antinociceptive activity and its ability to inhibit paw-licking time in the neurogenic phase of the formalin pain response . This makes it a valuable compound for developing pain management therapies.
Biological Activity
7-Methoxyflavone (7-MF) is a naturally occurring flavonoid with significant biological activities, particularly in the context of cancer prevention and treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the 7-position of the flavone backbone. Its structure can be represented as follows:
This compound exhibits enhanced metabolic stability and bioavailability compared to its unmethylated counterparts, making it a candidate for further pharmacological exploration.
1. Aromatase Inhibition
One of the most notable activities of this compound is its ability to inhibit aromatase, an enzyme critical in estrogen biosynthesis. Research indicates that 7-MF has an IC50 value of approximately 1.9 µM , which positions it as a potent inhibitor compared to other flavonoids like chrysin (IC50 = 0.5 µM) . The high metabolic stability of 7-MF enhances its potential as an oral therapeutic agent for hormone-dependent cancers.
Compound | IC50 (µM) |
---|---|
7-Hydroxyflavone | 0.5 |
This compound | 1.9 |
7,4'-Dihydroxyflavone | 2.0 |
2. Proteasome Inhibition
Recent studies have highlighted the role of this compound derivatives in inhibiting proteasome activity, which is crucial for regulating cellular protein degradation. Specifically, 5,6,3',4'-tetrahydroxy-7-methoxyflavone demonstrated significant inhibition with IC50 values of 14.0 µM for chymotrypsin-like activity and 5.4 µM for caspase-like activity . This suggests that modifications at the hydroxyl and methoxy positions can enhance proteasome inhibition.
Activity Type | IC50 (µM) |
---|---|
Chymotrypsin-like | 14.0 |
Caspase-like | 5.4 |
Trypsin-like | 24.1 |
3. Anti-Inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in various models. Studies indicate that it can modulate inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation .
Study on Muscle Hypertrophy
A study involving murine C2C12 myotubes demonstrated that methoxyflavones derived from Kaempferia parviflora, including 7-MF, promoted myotube hypertrophy and protein synthesis through intracellular calcium signaling pathways . This finding suggests potential applications in muscle wasting conditions.
The biological activities of this compound are attributed to several mechanisms:
- Aromatase Inhibition : Reduces estrogen levels, which may help in hormone-sensitive cancers.
- Proteasome Pathway Modulation : Alters protein degradation processes, impacting cell survival and apoptosis.
- Calcium Signaling : Influences muscle cell growth and differentiation through calcium-dependent pathways.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 7-methoxyflavone, and how are they experimentally validated?
- Answer : this compound (C₁₆H₁₂O₃, MW 252.26) is characterized by its methoxy substitution at position 7 on the flavone backbone. Key properties include:
- Melting point : 108–110°C (lit.) .
- Solubility : Sparingly soluble in water but dissolves in DMSO (100 mg/mL) .
- Spectroscopic validation : UV-Vis (λmax at 254 nm), HPLC retention time (16.98 min under specific conditions), and NMR/IR for structural confirmation .
- Validation methods : Use HPLC-DAD with a Kromasil® C4 column (mobile phase: water/acetone, 0.45 mL/min flow rate) for purity assessment .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Answer : A validated O-methylation method uses dimethyl carbonate (DMC) under mild conditions:
- Procedure : React flavones with DMC in the presence of a base (e.g., K₂CO₃) at 90°C for 24 hours.
- Yield : Quantitative for this compound .
- Key parameters : Temperature control (<100°C), base-to-substrate ratio (2:1), and solvent selection (DMF or acetone) to avoid side reactions .
Q. What analytical techniques are recommended for quantifying this compound in plant extracts?
- Answer :
- HPLC-DAD : Use a C4 column with water (0.1% formic acid) and acetone (1:1 v/v) at 40°C, 0.45 mL/min flow rate, and detection at 254 nm. Calibrate with standards (e.g., 70–150 μg/mL) .
- LC-MS/MS : For higher sensitivity, employ electrospray ionization (ESI) in positive ion mode, monitoring m/z 253.1 [M+H]⁺ .
Advanced Research Questions
Q. How does this compound exhibit peripheral analgesic activity, and what experimental models validate this?
- Answer : In vivo studies using Swiss albino mice (28–32 g) demonstrate:
- Formalin test : this compound (100 μmol/kg, i.p.) reduces neurogenic-phase paw-licking time by 65.6% but does not affect the inflammatory phase .
- Glutamate-induced nociception : 26% inhibition of pain response at 100 μmol/kg .
- Experimental design : Use randomized, double-blind protocols with vehicle controls. Assess dose-response (e.g., 30–300 μmol/kg) and compare to NSAIDs like indomethacin .
Q. What mechanisms underlie the interaction between this compound and human serum albumin (HSA)?
- Answer : Multi-spectroscopic and computational approaches reveal:
- Binding affinity : Fluorescence quenching shows a static mechanism (Kₐ ~10⁴ M⁻¹), suggesting strong interaction .
- Binding site : Molecular docking identifies Sudlow’s Site I as the primary binding pocket, stabilized by hydrophobic interactions and hydrogen bonding .
- Methodology : Use synchronous fluorescence, circular dichroism (CD), and molecular dynamics simulations to confirm conformational changes in HSA .
Q. How do contradictory results in aromatase inhibition studies of this compound arise, and how can they be resolved?
- Answer : Discrepancies stem from assay conditions:
- In vitro vs. cellular models : this compound shows weak inhibition in cell-free systems (IC₅₀ >100 μM) but enhanced activity in cell-based assays due to metabolic stability .
- Key variables : Enzyme source (human placental vs. recombinant), substrate concentration, and pre-incubation time .
- Resolution : Standardize assay protocols (e.g., NIH/EPA guidelines) and validate with positive controls like aminoglutethimide .
Q. What experimental strategies optimize this compound’s bioavailability for preclinical studies?
- Answer :
- Formulation : Use DMSO/PEG300/Tween-80/saline mixtures (10:40:5:45) for stable aqueous solutions (≥2.5 mg/mL) .
- Prodrug design : Introduce acetyl or glycosyl groups to enhance solubility and metabolic stability .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration (e.g., 50 mg/kg, oral) to assess Cmax, Tmax, and half-life .
Q. How does this compound modulate immune responses, and what in silico tools predict its immunomodulatory potential?
- Answer :
- Virtual screening : Dock this compound against pro-inflammatory cytokines (IL-6, TNF-α) using AutoDock Vina. Favorable binding energies (−8.2 kcal/mol) suggest inhibition .
- ADME/toxicity : Predict physicochemical properties (LogP = 2.9, TPSA = 46.5 Ų) using SwissADME. Low hepatotoxicity risk is confirmed via ProTox-II .
Q. Methodological Notes
Properties
IUPAC Name |
7-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNDCRMJDZLFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332790 | |
Record name | 7-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22395-22-8 | |
Record name | 7-Methoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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